molecular formula C21H23N3O3 B5525361 4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine

4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine

Cat. No.: B5525361
M. Wt: 365.4 g/mol
InChI Key: BSKJEIBAXVQACV-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine, also known as MRS2500, is a selective and potent antagonist of the P2Y1 receptor. P2Y1 receptors are G-protein-coupled receptors that are involved in various physiological and pathological processes, including platelet aggregation, thrombosis, inflammation, and neuronal function. MRS2500 has been extensively studied for its potential therapeutic applications in these areas.

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

Research in the area of chemical synthesis often explores the development of novel compounds with unique structural features, such as imidazole, piperidine, and furan derivatives. These compounds are investigated for their potential applications in various fields, including medicinal chemistry and materials science. For instance, studies on the synthesis of new isoxazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine derivatives from hydroximoyl halides reveal the versatility of these chemical frameworks in generating compounds with potential biological activity or material properties (Abdelhamid, Abdou, & Mahgoub, 1992).

Pharmacological Evaluation

Compounds featuring imidazole and piperidine moieties are frequently evaluated for their pharmacological potential. For example, derivatives of benzimidazole have been studied for their corrosion inhibition properties, indicating the application of such compounds in industrial settings to protect metals against corrosion (Yadav et al., 2016). Moreover, conformationally constrained butyrophenones, which include piperidine derivatives, have been assessed for their affinity towards dopamine and serotonin receptors, highlighting the potential use of these compounds in developing antipsychotic medications (Raviña et al., 2000).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the context in which they are used. Some imidazole derivatives have been found to display antibacterial activity .

Safety and Hazards

Like all chemicals, imidazole derivatives should be handled with care. Some may be irritants or have other hazardous properties .

Future Directions

Research into imidazole derivatives is ongoing, and these compounds continue to be of interest in various fields, particularly medicinal chemistry .

Properties

IUPAC Name

[4-(1H-imidazol-2-yl)piperidin-1-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-2-4-17(5-3-15)27-14-19-18(8-13-26-19)21(25)24-11-6-16(7-12-24)20-22-9-10-23-20/h2-5,8-10,13,16H,6-7,11-12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKJEIBAXVQACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3CCC(CC3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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